Benzoselenazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt

Description

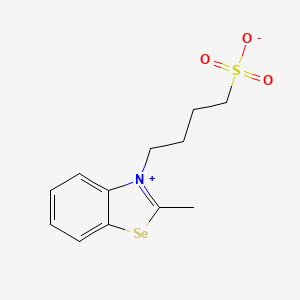

Benzoselenazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt is a heterocyclic organic compound featuring a benzoselenazole core substituted with a methyl group at position 2 and a 4-sulfobutyl chain at position 3 (Figure 1). Its molecular formula is C₁₂H₁₆NO₃SSe, with a molecular weight of 349.27 g/mol (calculated). The sulfobutyl group confers water solubility, while the selenium atom in the aromatic ring enhances polarizability and redox activity, making it relevant in applications such as fluorescent probes or catalysts. This compound’s zwitterionic nature (inner salt) stabilizes its structure, reducing aggregation in aqueous environments .

Properties

CAS No. |

63815-80-5 |

|---|---|

Molecular Formula |

C12H15NO3SSe |

Molecular Weight |

332.29 g/mol |

IUPAC Name |

4-(2-methyl-1,3-benzoselenazol-3-ium-3-yl)butane-1-sulfonate |

InChI |

InChI=1S/C12H15NO3SSe/c1-10-13(8-4-5-9-17(14,15)16)11-6-2-3-7-12(11)18-10/h2-3,6-7H,4-5,8-9H2,1H3 |

InChI Key |

JKDDPMLHQDFOGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2[Se]1)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoselenazolium Isomers: Sulfobutyl Positional Variants

The position of the sulfobutyl chain significantly impacts physicochemical properties. For example:

- Predicted collision cross-sections (CCS) for adducts like [M+H]+ (165.9 Ų) and [M+Na]+ (178.9 Ų) suggest lower polarity compared to the 4-sulfobutyl isomer due to differences in spatial charge distribution .

| Property | 2-methyl-3-(4-sulfobutyl) | 2-methyl-3-(3-sulfobutyl) |

|---|---|---|

| Molecular Formula | C₁₂H₁₆NO₃SSe | C₁₂H₁₆NO₃SSe |

| Sulfobutyl Position | 4 | 3 |

| Predicted CCS ([M+H]+) | Not reported | 165.9 Ų |

Benzothiazolium Analogs: Selenium vs. Sulfur

Replacing selenium with sulfur in the heterocyclic ring yields benzothiazolium derivatives with distinct electronic properties:

- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt (CAS 53061-07-7, C₁₂H₁₄ClNO₃S₂) shares the sulfobutyl chain but introduces a chlorine substituent at position 5. The molecular weight (319.8 g/mol) is lower due to the absence of selenium.

- Benzothiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt (CAS 63149-03-1, C₁₂H₁₅NO₃S₂) demonstrates how sulfur and sulfobutyl positioning affect solubility. Its topological polar surface area (97.7 Ų) is comparable to benzoselenazolium derivatives, but the reduced atomic radius of sulfur may lower polarizability .

| Property | Benzoselenazolium (4-sulfobutyl) | Benzothiazolium (4-sulfobutyl) |

|---|---|---|

| Heteroatom | Se | S |

| Molecular Weight | 349.27 g/mol | 319.8 g/mol |

| Key Substituent | None | 5-Cl |

Extended Benzochalcogenazolium Derivatives

- Benzoselenazolium, 2-[2-methyl-3-[3-(4-sulfobutyl)-2(3H)-benzoselenazolylidene]-1-allyl]-3-(4-sulfobutyl)-, inner salt (CAS 25974-28-1, C₂₄H₂₈N₂O₆S₂Se₂) features dual sulfobutyl chains and a conjugated system, increasing molecular weight (689.39 g/mol) and hydrophilicity. Such dimeric structures are used in near-infrared (NIR) imaging but may exhibit lower membrane permeability than monomeric forms .

- Benzothiazolium, 5-chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfobutyl)-2(3H)-benzoselenazolylidene]methyl]-1-butenyl]-, inner salt (CAS 63907-45-9, C₂₃H₂₅ClN₂O₄S₂Se) combines benzothiazolium and benzoselenazolylidene moieties. The methoxy and ethyl groups enhance lipophilicity (XLogP3: ~3.0), contrasting with the purely hydrophilic 2-methyl-3-(4-sulfobutyl) variant .

Q & A

Q. What synthetic methodologies are effective for preparing benzoselenazolium derivatives with sulfobutyl substituents?

The synthesis of benzoselenazolium derivatives typically involves condensation reactions. For example, a related benzothiazolium compound was synthesized by refluxing 2-methyl-3-(4-sulfobutyl)-benzothiazolium with p-dimethylaminobenzaldehyde in n-butanol using morpholine as a catalyst, achieving a 91% yield after recrystallization . Key considerations include optimizing reaction time, solvent polarity, and catalyst selection to enhance yield and purity. Characterization via H NMR and HPLC is critical to confirm structural integrity .

Q. How can the photophysical properties of this compound be characterized for optoelectronic applications?

UV-Vis absorption and photoluminescence (PL) spectroscopy are standard techniques. For the structurally similar TDBC dye (a J-aggregate-forming compound), normalized absorption and PL spectra revealed sharp excitonic transitions at ~600–650 nm, indicative of strong intermolecular coupling . Time-resolved fluorescence spectroscopy can further elucidate excited-state dynamics. Computational simulations (e.g., density functional theory) are recommended to validate experimental data and predict aggregation behavior .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reversed-phase HPLC using specialized columns (e.g., Newcrom R1) provides robust separation, particularly for sulfonated derivatives . Solid-phase extraction (SPE) with Oasis HLB cartridges is effective for sample preparation in aqueous environments, achieving >90% recovery rates when coupled with methanol-based elution . Mass spectrometry (LC-MS/MS) is preferred for high-sensitivity detection in biological samples .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfobutyl chain length) influence aggregation and excitonic behavior?

The sulfobutyl group enhances water solubility and directs molecular packing. In TDBC analogs, extending the sulfonated alkyl chain reduces π-π stacking distances, promoting J-aggregate formation with redshifted absorption. Computational dimer models and Raman spectroscopy can correlate structural changes with vibrational mode shifts (e.g., C=C stretching at ~1500 cm) . Comparative studies with 3-sulfopropyl or shorter-chain derivatives are recommended to isolate chain-length effects .

Q. What mechanistic insights exist regarding its potential as an anticancer agent?

Preliminary studies on related benzimidazolium derivatives demonstrate apoptosis induction via mitochondrial pathway activation. In vitro assays (e.g., MTT on HeLa cells) should quantify IC values, while fluorescence microscopy (using the compound’s intrinsic fluorescence) can track cellular uptake and localization . Molecular docking studies may identify interactions with oncogenic targets (e.g., Bcl-2 proteins) .

Q. Can this compound serve as a fluorescent probe for super-resolution microscopy?

The high quantum yield (~0.8) and photostability of TDBC derivatives make them viable for single-molecule localization microscopy (SMLM). Key parameters include optimizing excitation wavelengths (e.g., 640 nm lasers) and buffer conditions (e.g., glycerol-based mounting media) to minimize photobleaching. Validation via resolution targets (e.g., DNA origami nanostructures) is essential .

Q. How do environmental factors (pH, ionic strength) affect its stability and reactivity?

Stability studies in buffered solutions (pH 3–10) reveal degradation via sulfonate group hydrolysis under acidic conditions. Ionic strength adjustments (e.g., NaCl addition) can modulate aggregation kinetics, as observed in dynamic light scattering (DLS) experiments. Accelerated stability testing (40°C/75% RH) is advised for long-term storage protocols .

Data Contradictions and Resolution

Q. Discrepancies in reported Raman modes: How to reconcile experimental and computational data?

For TDBC, experimental Raman spectra showed a 1530 cm peak assigned to C=C stretching, while simulations predicted 1510 cm. This discrepancy arises from solvent effects (implicit vs. explicit solvation models). Hybrid QM/MM simulations incorporating explicit water molecules improve agreement within ±10 cm .

Q. Conflicting cytotoxicity results across cell lines: What factors contribute to variability?

Variability in IC values (e.g., 5 µM in HeLa vs. 20 µM in MCF-7) may stem from differences in membrane transporter expression (e.g., ABCG2 efflux pumps). Flow cytometry with verapamil (an efflux inhibitor) can clarify this. Standardizing assay conditions (e.g., serum-free media) reduces variability .

Methodological Best Practices

- Synthesis: Use inert atmospheres (N) to prevent oxidation of selenazolium cores.

- Characterization: Pair MALDI-TOF with elemental analysis to confirm molecular weight and purity.

- Data Interpretation: Apply multivariate analysis (e.g., PCA) to disentangle overlapping spectral features in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.